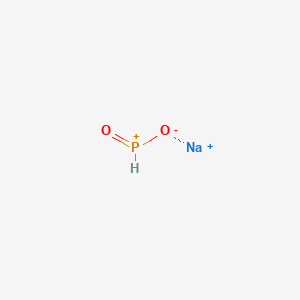

sodium;oxido(oxo)phosphanium

説明

sodium;oxido(oxo)phosphanium, also known as sodium hypophosphite, is a chemical compound with the formula NaH₂PO₂. It is a white, crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its reducing properties and ability to act as a source of phosphinic acid.

準備方法

Synthetic Routes and Reaction Conditions: sodium;oxido(oxo)phosphanium can be synthesized through the reaction of white phosphorus with sodium hydroxide. The reaction involves the following steps:

- White phosphorus reacts with sodium hydroxide in the presence of water to form sodium hypophosphite and hydrogen gas: [ \text{P}_4 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{NaH}_2\text{PO}_2 + \text{H}_2 ]

- The resulting solution is then evaporated to obtain the crystalline sodium hypophosphite.

Industrial Production Methods: Industrial production of sodium hypophosphite typically involves the same reaction as described above but on a larger scale. The process is carefully controlled to ensure high purity and yield of the final product.

化学反応の分析

Types of Reactions: sodium;oxido(oxo)phosphanium undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent in many chemical reactions. For example, it can reduce metal ions to their respective metals.

Oxidation: It can be oxidized to form phosphorous acid and phosphoric acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Reducing Reactions: Sodium hypophosphite is commonly used with metal salts in aqueous solutions to reduce metal ions.

Oxidizing Reactions: Oxidizing agents such as hydrogen peroxide can oxidize sodium hypophosphite to phosphorous acid and phosphoric acid.

Major Products Formed:

Reduction: Metal deposits (e.g., nickel, copper) are formed when sodium hypophosphite is used as a reducing agent.

Oxidation: Phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄) are the major products formed during oxidation.

科学的研究の応用

sodium;oxido(oxo)phosphanium has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical syntheses and reactions.

Biology: It is employed in the preparation of certain biological buffers and reagents.

Medicine: Sodium hypophosphite is used in the formulation of some pharmaceutical products due to its reducing properties.

Industry: It is widely used in electroless plating processes, particularly for nickel and copper plating. It is also used as a stabilizer in the polymer industry and as a water treatment agent.

作用機序

The mechanism by which phosphinic acid, sodium salt (1:1) exerts its effects is primarily through its reducing properties. It donates electrons to other substances, thereby reducing them. This property is utilized in various applications, such as metal plating and chemical synthesis. The molecular targets and pathways involved include the reduction of metal ions to their elemental forms and the stabilization of polymers by preventing oxidation.

類似化合物との比較

sodium;oxido(oxo)phosphanium can be compared with other similar compounds such as:

Phosphorous Acid (H₃PO₃): Both compounds have reducing properties, but phosphorous acid is a stronger reducing agent.

Phosphoric Acid (H₃PO₄): Unlike sodium hypophosphite, phosphoric acid is not a reducing agent and is primarily used as an acidulant and a pH adjuster.

Sodium Phosphate (Na₃PO₄): Sodium phosphate is used as a buffering agent and does not have the reducing properties of sodium hypophosphite.

This compound is unique due to its strong reducing properties and its ability to act as a source of phosphinic acid, making it valuable in various industrial and research applications.

特性

IUPAC Name |

sodium;oxido(oxo)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P/c;1-3-2/h;3H/q+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXGLOVMOABDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][PH+]=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO2P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10039-56-2 (monohydrate) | |

| Record name | Sodium hypophosphite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873901 | |

| Record name | Sodium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.970 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid | |

| Record name | Phosphinic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7681-53-0 | |

| Record name | Sodium hypophosphite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)

![2-isopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8759644.png)